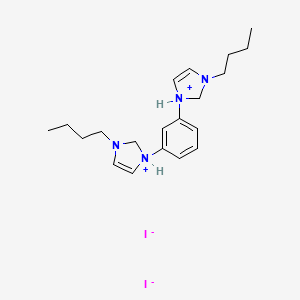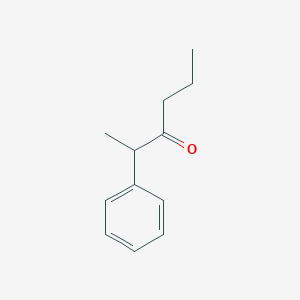
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is an organic compound with the molecular formula C19H30O3 and a molecular weight of 306.445 g/mol It is characterized by the presence of a decyl chain, a hydroxyphenyl group, and a methoxyethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone typically involves the reaction of 4-decyl-2-hydroxybenzaldehyde with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 1-(4-Decyl-2-hydroxyphenyl)-2-oxoethanone.
Reduction: 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanol.
Substitution: 1-(4-Decyl-2-hydroxyphenyl)-2-(substituted)ethanone.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is not well-defined. its biological activity is likely mediated through interactions with cellular targets such as enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding and other non-covalent interactions, while the decyl chain may influence the compound’s lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Decyl-2-hydroxyphenyl)-2-methoxy-3-(2,4,5-trimethoxyphenyl)propan-1,3-dione: This compound shares the hydroxyphenyl and decyl groups but has additional methoxy groups and a different carbonyl structure.
1-(4-Decyl-2-hydroxyphenyl)-2-methoxy-3-(2,4,5-trimethoxyphenyl)propan-1,3-dione: Similar in structure but with variations in the substituents on the phenyl ring.
Uniqueness
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
649551-92-8 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(4-decyl-2-hydroxyphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-16-12-13-17(18(20)14-16)19(21)15-22-2/h12-14,20H,3-11,15H2,1-2H3 |
Clé InChI |
RAUBTQGALFUERX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)
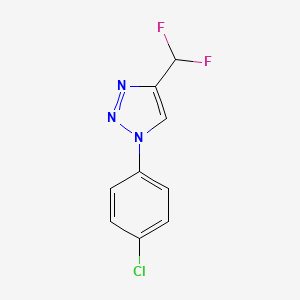
boranyl](/img/structure/B15168584.png)

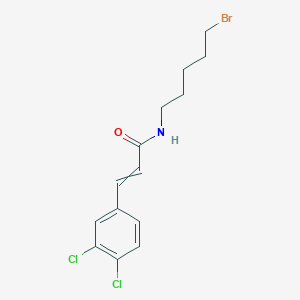
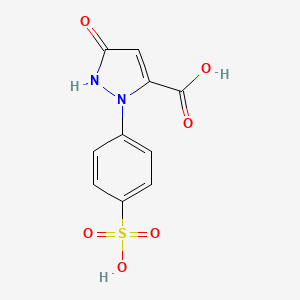
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
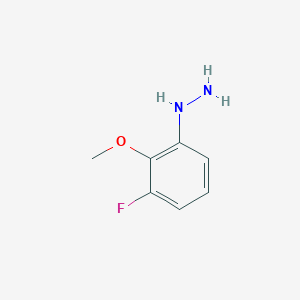
![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
